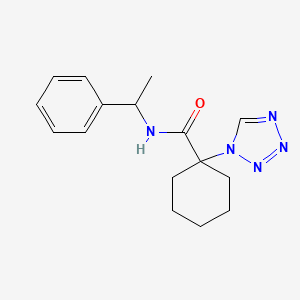

N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

CAS No.:

Cat. No.: VC14973910

Molecular Formula: C16H21N5O

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N5O |

|---|---|

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | N-(1-phenylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C16H21N5O/c1-13(14-8-4-2-5-9-14)18-15(22)16(10-6-3-7-11-16)21-12-17-19-20-21/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3,(H,18,22) |

| Standard InChI Key | JRAAXCBDADPWFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Introduction

N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a phenethyl group, a tetrazole ring, and a cyclohexanecarboxamide moiety, making it a member of both tetrazole derivatives and carboxamides.

Structural Characteristics

The molecular formula of N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is C16H21N5O, with a molecular weight of approximately 331.37 g/mol. The compound's IUPAC name is N-(1-phenylethyl)-1-(tetrazol-1-yl)-cyclohexane-1-carboxamide, and its InChI Key is MNZBXQJLHVAITG-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 331.37 g/mol |

| IUPAC Name | N-(1-phenylethyl)-1-(tetrazol-1-yl)-cyclohexane-1-carboxamide |

| InChI Key | MNZBXQJLHVAITG-UHFFFAOYSA-N |

Synthesis and Chemical Reactions

The synthesis of N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves several key steps, typically starting from readily available precursors. The process requires careful control of reaction temperatures and times to prevent side reactions and ensure purity. Advanced techniques such as chromatography may be employed for purification.

Common reagents and conditions used in the synthesis include:

-

Precursors: Cyclohexanecarboxylic acid derivatives and tetrazole precursors.

-

Reagents: Coupling agents like carbodiimides or chloroformates.

-

Conditions: Controlled temperature, solvent choice, and catalysts.

Biological Activities and Applications

Tetrazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The tetrazole ring in N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can mimic carboxylic acids, facilitating interactions with enzymes or receptors through hydrogen bonding. This ability to interact with biological targets makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action for N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is likely related to its ability to bind to specific biological targets. The tetrazole ring's mimicry of carboxylic acids allows it to interact with enzymes or receptors, potentially modulating enzymatic activity or signaling pathways.

Future Research Directions

Future studies on N-(1-phenylethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide should focus on its pharmacological profile, including in vitro and in vivo assessments of its biological activities. Additionally, structural optimization and the exploration of its potential therapeutic applications are crucial for fully realizing its potential in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume